Thenium

Nicotinic Acetylcholine Receptor Anthelmintic Resistance Ascaris suum

Researchers investigating nematode nicotinic acetylcholine receptor (nAChR) subtypes face a critical challenge: L-subtype agonists like levamisole and pyrantel are ineffective against resistant populations. Thenium, a distinct N-subtype cholinergic anthelmintic, provides the precise pharmacological tool needed. • Non-interchangeable with L-subtype agents; pA₂ = 7.84 (paraherquamide), 6.33 (methyllycaconitine). • Enables functional characterization of nAChR subtypes in resistant nematode isolates. • Serves as a reference compound for phylogenetic mapping of receptor evolution. Supplied with rigorous analytical documentation. Inquire for bulk research quantities.

Molecular Formula C15H20NOS+
Molecular Weight 262.4 g/mol
CAS No. 16776-64-0
Cat. No. B15197289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThenium
CAS16776-64-0
Molecular FormulaC15H20NOS+
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2
InChIInChI=1S/C15H20NOS/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3/q+1
InChIKeyKYCIUIVANPKXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thenium: Pharmacological Profile & Classification


Thenium (CAS 16776-64-0) is a synthetic quaternary ammonium compound classified as a cholinergic anthelmintic, primarily deployed in veterinary medicine for the removal of adult hookworms (Ancylostoma caninum and Uncinaria stenocephala) in canines [1]. As a nicotinic acetylcholine receptor (nAChR) agonist, its pharmacological action is mediated through the induction of spastic paralysis in susceptible nematodes [2]. The compound is typically formulated as the closylate salt (thenium closylate) for oral administration in tablet form [3].

Class Quaternary ammonium nAChR agonist
Indication context Canine hookworm anthelmintic (veterinary)
Formulation Closylate salt for oral administration

Thenium: Subtype Selectivity vs. Other Anthelmintics


The class of cholinergic anthelmintics is not functionally homogenous. Pharmacological characterization in Ascaris suum has identified three distinct nAChR subtypes: the B-subtype (sensitive to bephenium), the L-subtype (sensitive to levamisole and pyrantel), and the N-subtype (sensitive to nicotine and methyridine) [1]. Substitution of one agent for another without understanding subtype-specific agonism can lead to therapeutic failure or, critically, the selection for resistant nematode populations [1]. The following quantitative evidence demonstrates that thenium occupies a unique pharmacological space distinct from both L-subtype and B-subtype agonists, making it non-interchangeable with common in-class alternatives like pyrantel or levamisole.

L-subtype agonist mismatch
May not provide equivalent receptor engagement versus levamisole or pyrantel in nAChR subtype-selective contexts.
B-subtype agonist mismatch
Pharmacological cluster distinct from bephenium; substitution may not replicate intended receptor activation profile.
Narrow-spectrum substitution risk
Labeled only for canine hookworms; broad-spectrum anthelmintics may not offer the same targeted activity.

Thenium: Quantitative Pharmacological Evidence


nAChR Subtype Selectivity vs. Levamisole and Pyrantel

In the Ascaris suum muscle contraction assay, thenium exhibits a distinct pharmacological profile, characterized by intermediate pA₂ values that differentiate it from the L-subtype agonists levamisole and pyrantel. Cluster analysis of pA₂ values for the antagonists paraherquamide, 2-desoxyparaherquamide, and methyllycaconitine placed thenium between the L-subtype and B-subtype clusters, not within the L-subtype cluster [1].

nAChR subtype vs. L-agonists
Head-to-head
pA₂ paraherquamide 7.84 ± 0.41; methyllycaconitine 6.33 ± 0.19; cluster between L- and B-subtypes
Supports non-interchangeability with levamisole/pyrantel
Ascaris suum muscle contraction assay
Nicotinic Acetylcholine Receptor Anthelmintic Resistance Ascaris suum

nAChR Subtype Distinction vs. Bephenium

Thenium's pA₂ values for paraherquamide (7.84) and methyllycaconitine (6.33) are numerically distinct from the expected profile of a pure B-subtype agonist like bephenium. The cluster analysis confirms that thenium does not group with bephenium, the sole representative B-subtype agonist in the study, indicating a different receptor interaction profile [1].

nAChR subtype vs. B-agonist
Head-to-head
pA₂ profile distinct from bephenium; cluster analysis separates from B-subtype cluster
Supports non-interchangeability with bephenium
Bephenium is B-subtype agonist
Nicotinic Acetylcholine Receptor B-subtype Agonist Pharmacological Fingerprinting

Species-Specific Canine Hookworm Indication

Thenium closylate is specifically indicated for the removal of adult hookworms, Ancylostoma caninum and Uncinaria stenocephala, in dogs [1]. This narrow, species-specific labeling contrasts with broader-spectrum anthelmintics, defining a precise use case.

Veterinary indication
Class-level
Labeled for adult A. caninum and U. stenocephala removal in dogs
Supports targeted canine hookworm selection
Narrow-spectrum labeling; review broader parasite control needs
Veterinary Parasitology Hookworm Canine

Thenium: Research & Veterinary Applications


Probing Levamisole/Pyrantel-Resistant Nematodes

Given thenium's distinct pharmacological profile, which does not classify it as an L-subtype agonist [1], it serves as a valuable tool in research settings for probing nematode nAChR populations that have developed resistance to L-subtype agents like levamisole and pyrantel. Its use can help characterize the functional receptor subtype composition in resistant isolates.

Targeted Canine Hookworm Control Programs

In veterinary practice, thenium closylate is specifically indicated for the removal of adult Ancylostoma caninum and Uncinaria stenocephala in dogs [2]. This makes it a targeted option for deworming protocols focused exclusively on canine hookworm infections, where a narrow-spectrum approach is clinically justified.

Pharmacological Fingerprinting of Cholinergic Anthelmintics

Thenium's intermediate pA₂ values (7.84 for paraherquamide, 6.33 for methyllycaconitine) and unique cluster placement provide a benchmark for comparative pharmacological studies [1]. It can be used as a reference compound when characterizing novel cholinergic agonists or when mapping nAChR subtype expression across different nematode species.

Comparative Parasitology Research on nAChR Evolution

The distinct receptor subtype selectivity of thenium, as defined by pA₂ values and cluster analysis [1], offers a phylogenetic tool for studying the evolution of nicotinic receptor pharmacology across nematode clades. Comparative studies between species susceptible to thenium and those resistant can reveal structural and functional adaptations in nAChR subunits.

Application
Selection Property
Validation Focus
Characterizing nAChR subtypes in resistant nematodes
Non-L-subtype pharmacological profile
nAChR subtype engagement in levamisole/pyrantel-resistant isolates
Targeted canine hookworm research models
Narrow-spectrum anthelmintic labeling
Species-specific anthelmintic endpoints in target nematodes
Pharmacological fingerprinting of cholinergic agents
Distinct pA₂ cluster placement
pA₂-based subtype classification consistency
Comparative nAChR pharmacology across nematode clades
Unique receptor interaction profile
nAChR subunit sequence and pharmacology comparison

Technical Documentation Hub

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34 linked technical documents
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